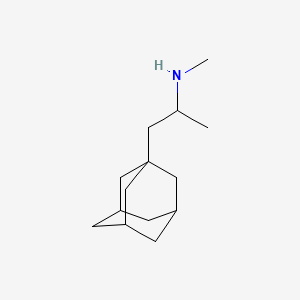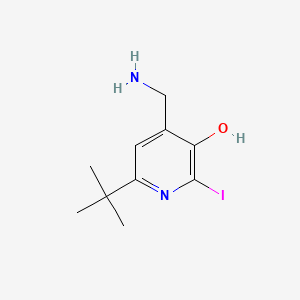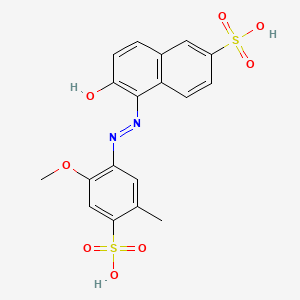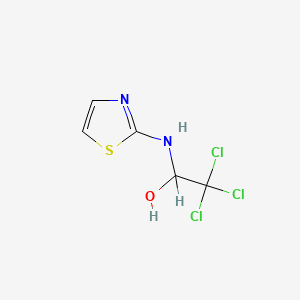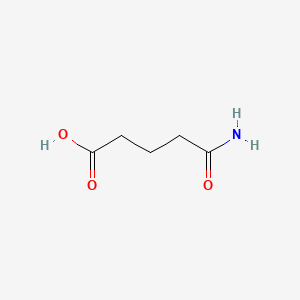
Glutaramic acid
概要
説明
Glutamic acid is an amino acid that occurs in substantial amounts as a product of the hydrolysis of proteins . It is used to form proteins in the body and turns into glutamate, a chemical that helps nerve cells in the brain send and receive information from other cells . It may be involved in learning and memory .
Synthesis Analysis
The green synthesis of glutaric acid has been studied using joint test technology and density functional theory calculations . The reaction mechanism underlying this synthesis remains controversial .
Molecular Structure Analysis
Glutamic acid has the ability to form a negatively charged side chain, which plays a major role in intra and intermolecular interactions of proteins, peptides, and enzymes . An exhaustive conformational analysis has been performed for all eight possible forms at B3LYP/cc-pVTZ level .
Chemical Reactions Analysis
The reaction mechanism of the green synthesis of glutaric acid involves the use of environmentally friendly, inexpensive, and easily available hydrogen peroxide to replace traditional high-polluting oxidants . This fundamentally eliminates pollution sources .
Physical And Chemical Properties Analysis
Glutamic acid is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-glutamic acid is around 200-220 °C (392-428 °F) .
科学的研究の応用
Glutamic Acid in Cancer Research
- Scientific Field : Cancer Research .
- Application Summary : Glutamic acid is a non-essential amino acid involved in multiple metabolic pathways. It has a significant relationship with glutamine, an essential fuel for cancer cell development .
- Methods of Application : Compounds that can modify glutamine or glutamic acid behavior in cancer cells have resulted in attractive anticancer therapeutic alternatives. Theoretical formulations of 123 glutamic acid derivatives were created using Biovia Draw .
- Results : Nine compounds proved to have suitable or easy-to-optimise properties. The selected compounds showed cytotoxicity against breast adenocarcinoma, lung cancer cell lines, colon carcinoma, and T cells from acute leukaemia .
Poly-γ-glutamic Acid in Food Science
- Scientific Field : Food Science .
- Application Summary : Poly-γ-glutamic acid (γ-PGA) is a chiral biopolymer composed of either L-glutamic acid or D-glutamic acid or both monomers in different ratios and repeating frequency. It is biodegradable, water-soluble, environmentally friendly, and edible, and has versatile industrial applications .
- Methods of Application : Advances in γ-PGA synthesis in microorganisms and metabolic engineering strategies are used to improve γ-PGA diversity .
- Results : Obtaining the γ-PGA with specific stereoisomer and molecular weight is an indispensable step in the expanded uses of γ-PGA .
Glutamic Acid in Environmental Science
- Scientific Field : Environmental Science .
- Application Summary : Glutamic acid has been found to modulate antioxidant defense systems and nutrient homeostasis in lentil (Lens culinaris Medik.) under copper toxicity .
- Methods of Application : The study investigated how ʟ-Glu protects lentil seedlings from oxidative stress produced by toxic Cu and allows them to survive under Cu toxicity .
- Results : Pre-treatment of ʟ-Glu improved the phenotypic appearance of lentil seedlings, which was distinctly evidenced by higher biomass production, maintenance of water balance, and an increase in photosynthetic pigments when exposed to toxic Cu .
Poly-γ-glutamic Acid in Drug Delivery
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Poly-γ-glutamic acid (γ-PGA) is a biopolymer of microbial origin, consisting of repeating units of l-glutamic acid and/or D-glutamic acid. The biopolymer has found use in the fields of agriculture, food, wastewater, and medicine, owing to its non-toxic, biodegradable, and biocompatible properties .
- Methods of Application : This review looked at the production, nanoparticles fabrication, and drug delivery application of γ-PGA .
- Results : γ-PGA has been used in the delivery of active agents to action sites .
Glutamic Acid in Cognitive Function Enhancement
- Scientific Field : Neuroscience .
- Application Summary : Research suggests that glutamic acid supplementation can improve cognitive function, particularly in tasks related to memory and attention .
- Methods of Application : Glutamic acid is administered as a supplement .
- Results : It has been shown to enhance the brain’s ability to process information and make connections, leading to improved problem-solving skills .
Poly-γ-glutamic Acid in Biotechnology
- Scientific Field : Biotechnology .
- Application Summary : Low molecular weight fractions of Poly-γ-glutamic Acid have been obtained by Membrane-Based Ultra-Filtration .
- Methods of Application : These fractions have been shown both to counteract the desiccation and the oxidative stress of keratinocyte monolayers .
- Results : They were exploited to prepare novel hydrocolloid films by both solvent casting and thermal compression, in the presence of different concentrations of glycerol used as plasticizer .
Poly-γ-glutamic Acid in Drug Delivery
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Poly-γ-glutamic acid (γ-PGA) is a biopolymer of microbial origin, consisting of repeating units of l-glutamic acid and/or D-glutamic acid. The biopolymer has found use in the fields of agriculture, food, wastewater, and medicine, owing to its non-toxic, biodegradable, and biocompatible properties .
- Methods of Application : This review looked at the production, nanoparticles fabrication, and drug delivery application of γ-PGA .
- Results : γ-PGA has been used in the delivery of active agents to action sites .
Poly-γ-glutamic Acid in Biomedical Materials
- Scientific Field : Material Science .
- Application Summary : Poly-γ-glutamic acid (γ-PGA) is a natural polymer composed of glutamic acid monomer and it has garnered substantial attention in both the fields of material science and biomedicine .
- Methods of Application : In this comprehensive review, the production methods, primary application forms, and medical applications of γ-PGA were discussed .
- Results : From drug delivery systems to tissue engineering and wound healing, γ-PGA’s versatility and unique properties have facilitated its successful integration into diverse medical applications .
Glutamic Acid in Cognitive Enhancement
- Scientific Field : Neuroscience .
- Application Summary : Research suggests that glutamic acid supplementation can improve cognitive function, particularly in tasks related to memory and attention .
- Methods of Application : Glutamic acid is administered as a supplement .
- Results : It has been shown to enhance the brain’s ability to process information and make connections, leading to improved problem-solving skills .
Poly-γ-glutamic Acid in Nanoparticle Formation
- Scientific Field : Nanotechnology .
- Application Summary : Nanoparticles formed from γ-PGA and chitosan have been designed for the oral delivery of hydrophobic drugs and proteins .
- Methods of Application : The study focused on the formulation of γ-PGA nanoparticle and its characterization .
- Results : γ-PGA has been used in the delivery of active agents to action sites .
Safety And Hazards
将来の方向性
Abnormal glutamatergic signaling has been implicated in a wide variety of psychiatric and neurologic disorders . Although recent studies have begun to link regulation of glutamate transporters to the pathogenesis of these disorders, it will be difficult to determine how regulation influences signaling or pathophysiology of glutamate without a better understanding of the mechanisms involved .
特性
IUPAC Name |
5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMAONWNTUZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179983 | |
| Record name | Glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaramic acid | |
CAS RN |
25335-74-4 | |
| Record name | 5-Amino-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

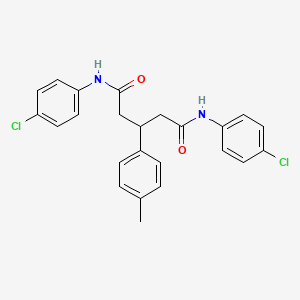
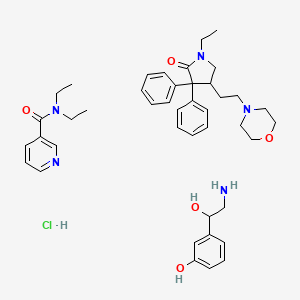
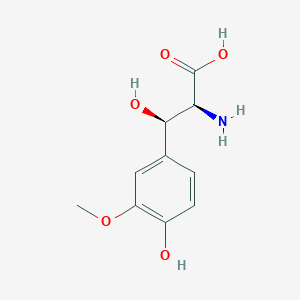
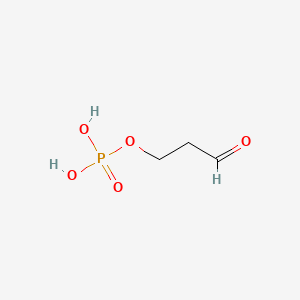
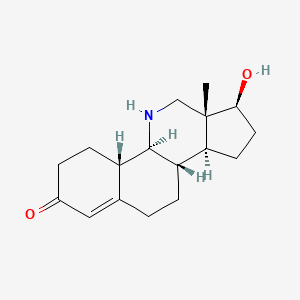
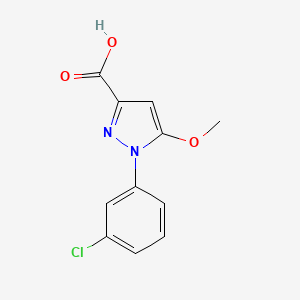
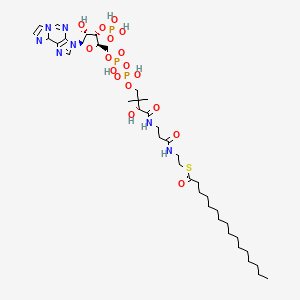
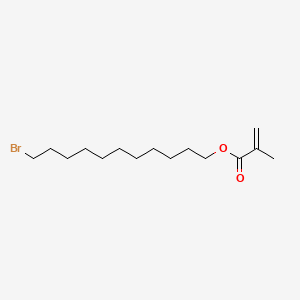
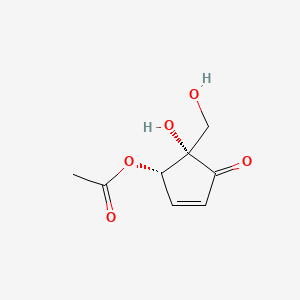
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1213267.png)
